chemical structure and properties of 3-(4-Methoxynaphthyl)acrylic acid
chemical structure and properties of 3-(4-Methoxynaphthyl)acrylic acid
This guide provides an in-depth technical analysis of 3-(4-Methoxy-1-naphthyl)acrylic acid , a significant intermediate in organic synthesis and medicinal chemistry.
CAS Registry Number: 15971-30-9 (Alternate: 1685-80-9 for related grades) IUPAC Name: (2E)-3-(4-Methoxy-1-naphthalenyl)-2-propenoic acid
Executive Summary
3-(4-Methoxy-1-naphthyl)acrylic acid is a substituted cinnamic acid derivative characterized by a naphthalene core functionalized with a methoxy group at the C4 position and an acrylic acid moiety at the C1 position. It serves as a critical "C3-synthon" in the synthesis of complex heterocyclic pharmaceuticals, particularly adenosine receptor antagonists and xanthine derivatives used in neurodegenerative therapies. Its conjugated system also makes it a valuable candidate for fluorescence probes and polymer additives requiring specific optical properties.
Chemical Structure & Physiochemical Properties[1][2]
Structural Analysis
The molecule features a rigid, planar naphthalene system. The acrylic acid side chain at position 1 extends the
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Conjugation Effect: The "push-pull" electronic interaction between the electron-rich methoxy group and the electron-deficient acrylic acid creates a strong dipole moment along the longitudinal axis of the molecule.
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Stereochemistry: The synthesis (Knoevenagel condensation) typically yields the (E)-isomer (trans) exclusively, due to the steric hindrance of the naphthalene ring destabilizing the (Z)-isomer.
Physiochemical Data Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 228.24 g/mol | |
| Appearance | Yellow to light brown crystalline solid | Color arises from extended conjugation |
| Melting Point | 223 – 225 °C | High MP indicates strong intermolecular H-bonding |
| pKa (Predicted) | 4.74 ± 0.10 | Comparable to cinnamic acid (4.44) |
| LogP (Predicted) | 3.2 – 3.5 | Lipophilic; poor water solubility |
| Solubility | DMSO, Ethanol, DMF | Insoluble in water; soluble in aqueous alkali |
Synthesis & Manufacturing Protocols
The industrial standard for synthesizing 3-(4-Methoxy-1-naphthyl)acrylic acid is the Knoevenagel Condensation , preferred for its atom economy and scalability over the Heck reaction.
Reaction Mechanism (Knoevenagel)
The reaction involves the condensation of 4-methoxy-1-naphthaldehyde with malonic acid in the presence of a base (typically pyridine with a piperidine catalyst).
Step-by-Step Mechanism:
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Deprotonation: The base deprotonates malonic acid to form an enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.
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Dehydration & Decarboxylation: The intermediate undergoes spontaneous dehydration followed by thermal decarboxylation to yield the
-unsaturated acid.
Experimental Protocol
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Reagents: 4-Methoxy-1-naphthaldehyde (1.0 eq), Malonic Acid (2.0 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 eq).
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Procedure:
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Dissolve aldehyde and malonic acid in pyridine.
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Add piperidine and heat to reflux (90–100°C) for 4–6 hours. Note: Evolution of
gas indicates decarboxylation. -
Workup: Pour the hot reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.
-
Purification: Recrystallize from ethanol/water to obtain pure yellow needles.
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Synthesis Workflow Diagram
Figure 1: The thermodynamic pathway favoring the trans-acrylic acid derivative.
Spectroscopic Characterization
Researchers should validate the compound using the following expected spectral signatures:
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1H NMR (DMSO-d6, 400 MHz):
- 12.0–12.5 (s, 1H): Carboxylic acid proton (-COOH ).
-
8.2–8.4 (d, 1H, J=16 Hz): Vinylic proton
to the ring (deshielded by anisotropy). -
6.5–6.7 (d, 1H, J=16 Hz): Vinylic proton
to the carbonyl. Note: Large coupling constant (J=16Hz) confirms (E)-geometry. - 4.0 (s, 3H): Methoxy singlet (-OCH 3).
- 7.0–8.2 (m, 6H): Naphthalene aromatic protons.
-
IR Spectroscopy (ATR):
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1680–1700 cm⁻¹: C=O stretch (conjugated acid).
-
1620 cm⁻¹: C=C alkene stretch.
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2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
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Applications in Drug Development
Pharmacophore Utility
This molecule is a bioisostere of cinnamic acid and ferulic acid. The bulky naphthalene group provides increased lipophilicity and steric occlusion compared to a phenyl ring, often enhancing binding affinity in hydrophobic pockets of enzymes.
Key Therapeutic Areas
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Adenosine Receptor Antagonists: Used as a precursor for xanthine derivatives (e.g., via cyclization with urea derivatives) targeting Parkinson's disease pathways.
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Aldose Reductase Inhibitors: The carboxylic acid moiety can chelate active site residues, while the naphthyl ring stacks with aromatic residues (Trp/Phe), potentially inhibiting enzymes linked to diabetic complications.
-
Polymer Chemistry: Used as a monomer to introduce high refractive index and fluorescence into functional polymers.
Biological Activity Pathway
Figure 2: Primary pathways for pharmaceutical application.
Safety & Handling (MSDS Summary)
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GHS Classification: Warning.[1]
-
Hazard Statements:
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H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
-
Handling: Use standard PPE (gloves, goggles). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.
References
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ChemicalBook. (2023). 3-(4-METHOXY-1-NAPHTHYL)ACRYLIC ACID Properties and Safety. Retrieved from
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Sigma-Aldrich. (n.d.). 3-(4-Methoxy-1-naphthyl)acrylic acid Product Specification. Retrieved from
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Pawar, H. S., Wagh, A. S., & Lalia, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. New Journal of Chemistry. Retrieved from
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Ma, X., et al. (2015).[2] Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives. Organic Letters. Retrieved from
